molecular formula C21H20N2O3S B297417 Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No. B297417
M. Wt: 380.5 g/mol
InChI Key: JMVYTXSMPLFCFS-NLUKZUHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate, also known as MDMB, is a synthetic compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is not fully understood. However, it has been suggested that Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been proposed that Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate interacts with DNA and RNA, leading to the inhibition of transcription and translation.
Biochemical and Physiological Effects:
Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been reported to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in various metabolic pathways. In addition, Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. In addition, Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate exhibits a broad range of biological activities, making it a versatile compound for various applications. However, Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate also has some limitations. It is unstable in certain solvents and requires careful handling to prevent degradation. In addition, the toxicity of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is not well understood, and caution should be exercised when handling the compound.

Future Directions

There are several future directions for the research on Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate. One area of interest is the development of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the antitumor activity of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate and its potential use as a chemotherapeutic agent. In addition, the development of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate-based materials with unique properties is also an area of interest.
Conclusion:
Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry and material science. The synthesis method of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is complex, and the compound exhibits a broad range of biological activities. Future research on Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is focused on the development of fluorescent probes, investigation of its antitumor activity, and the development of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate-based materials.

Synthesis Methods

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate can be synthesized using a multi-step process involving the reaction of 2,5-dimethylphenylisocyanide with 2-mercaptoacetic acid, followed by the reaction of the resulting intermediate with methyl 4-bromobenzoate. The final product is obtained by treating the intermediate with triethylamine and methyl iodide. The synthesis method of Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. In addition, Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been investigated for its potential use as a fluorescence probe for the detection of metal ions and as a molecular switch in material science.

properties

Product Name

Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 4-[(E)-[2-(2,5-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H20N2O3S/c1-13-5-6-14(2)17(11-13)22-21-23(3)19(24)18(27-21)12-15-7-9-16(10-8-15)20(25)26-4/h5-12H,1-4H3/b18-12+,22-21?

InChI Key

JMVYTXSMPLFCFS-NLUKZUHQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2)C

SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)C

Origin of Product

United States

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